molecular formula C16H21ClO B14306888 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one CAS No. 113417-43-9

1-(4-Chlorophenyl)-2-cyclooctylethan-1-one

Cat. No.: B14306888
CAS No.: 113417-43-9
M. Wt: 264.79 g/mol
InChI Key: PJSBYUNFKIAZPC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-cyclooctylethan-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclooctyl moiety via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with cyclooctanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-2-cyclooctylethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-2-cyclooctylethan-1-one is unique due to its cyclooctyl moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

113417-43-9

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-cyclooctylethanone

InChI

InChI=1S/C16H21ClO/c17-15-10-8-14(9-11-15)16(18)12-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7,12H2

InChI Key

PJSBYUNFKIAZPC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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